N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
This compound is a substituted acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenoxy linker, and a 5-methylfuran-2-ylmethyl substituent. The sulfone group (1,1-dioxide) enhances metabolic stability and hydrogen-bonding capacity, while the methoxyphenoxy and methylfuran moieties modulate lipophilicity and electronic properties.
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23NO6S/c1-14-3-4-18(26-14)11-20(15-9-10-27(22,23)13-15)19(21)12-25-17-7-5-16(24-2)6-8-17/h3-8,15H,9-13H2,1-2H3 |
InChI Key |
SZBHCZAIXWMCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydrothiophene ring and multiple functional groups, suggests diverse biological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.51 g/mol. The structural components include:
- Tetrahydrothiophene ring : Provides stability and potential reactivity.
- Methoxyphenoxy group : Enhances solubility and may contribute to biological interactions.
- Furan moiety : Known for its role in various biological activities.
This structural complexity allows for diverse interactions within biological systems, making it a candidate for further exploration in pharmacology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrahydrothiophene ring through cyclization reactions.
- Substitution reactions to introduce the methoxyphenoxy and furan moieties.
- Acetylation to finalize the amide structure.
Careful optimization of reaction conditions is essential to achieve high yields and purity of the final product.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related compounds has shown effectiveness in inhibiting viral infections by blocking viral spike protein binding to host cells . This suggests potential applications in treating viral infections, particularly in respiratory diseases.
Anti-inflammatory Effects
The compound has been identified as a non-cytotoxic inhibitor against lung epithelial cell damage caused by viral infections and other inflammatory stimuli. It inhibits the production of pro-inflammatory cytokines, such as IL-8 and IL-6, which are critical mediators in inflammatory responses . This property positions it as a candidate for developing anti-inflammatory therapies.
Cytotoxicity and Safety Profile
Preliminary assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. This safety profile is crucial for its potential use in clinical settings, especially in chronic inflammatory conditions where long-term treatment may be necessary.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Sulfone Group Impact: The tetrahydrothiophen sulfone in the target compound and Analog 3 enhances metabolic stability compared to non-sulfonated analogs (e.g., thiazolidinediones in Analog 2).
Heterocyclic Substitutions: Replacing the 5-methylfuran in the target compound with a benzofuran (Analog 1) introduces greater aromaticity and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Biological Activity Trends: Thiazolidinedione-containing analogs (Analog 2) exhibit hypoglycemic activity via PPARγ modulation, suggesting the target compound’s methoxyphenoxy group could be optimized for similar metabolic targets .
Toxicity Considerations :
- Chloroacetamide herbicides (e.g., Analog 4) demonstrate higher reactivity and toxicity due to the chloro group, whereas the target compound’s methoxy and methylfuran substituents likely reduce such risks .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Analog 1 (Benzofuran) | Analog 2 (Thiazolidinedione) | Analog 3 (Biphenyl-Indazole) |
|---|---|---|---|---|
| Molecular Weight | 409.52 g/mol | ~450 g/mol (estimated) | ~430 g/mol | ~500 g/mol (estimated) |
| logP (Predicted) | ~2.5 | ~3.8 | ~1.2 | ~3.0 |
| Hydrogen Bond Donors | 0 | 0 | 2 (thiazolidinedione) | 1 (indazole) |
| Polar Surface Area | ~90 Ų | ~80 Ų | ~120 Ų | ~100 Ų |
- Key Observations :
- The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
- Analog 2’s high polar surface area (thiazolidinedione) enhances solubility but may limit membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
